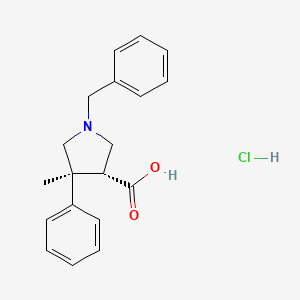

(3R,4S)-1-Benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid;hydrochloride

Description

This compound is a pyrrolidine-3-carboxylic acid derivative with a benzyl group at position 1, methyl and phenyl substituents at position 4, and a hydrochloride salt form. Its IUPAC name is (3R,4S)-1-benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid hydrochloride (CAS: N/A; Enamine catalog: ENA580354022), and it exhibits a molecular formula of C₁₉H₂₁NO₂·HCl (M.W. ~335.85 g/mol) . It is synthesized with 95% purity, highlighting its utility in pharmaceutical research .

Properties

IUPAC Name |

(3R,4S)-1-benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2.ClH/c1-19(16-10-6-3-7-11-16)14-20(13-17(19)18(21)22)12-15-8-4-2-5-9-15;/h2-11,17H,12-14H2,1H3,(H,21,22);1H/t17-,19-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGSNXXTQCUVOP-POCMBTLOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC1C(=O)O)CC2=CC=CC=C2)C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CN(C[C@@H]1C(=O)O)CC2=CC=CC=C2)C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-1-Benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid;hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Substitution Reactions: Introduction of benzyl, methyl, and phenyl groups onto the pyrrolidine ring.

Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety undergoes typical acid-derived transformations, though steric hindrance from the adjacent substituents may influence reaction efficiency.

-

Key Insight : Esterification is efficient under acidic conditions, as demonstrated in the synthesis of related pyrrolidine carboxylates . The steric bulk of the benzyl and phenyl groups may slow reaction kinetics compared to simpler carboxylic acids.

Reactions Involving the Pyrrolidine Nitrogen

The tertiary amine, protonated as a hydrochloride salt, exhibits reduced nucleophilicity. Deprotonation (e.g., via base) restores reactivity for alkylation or acylation.

-

Stereochemical Impact : Alkylation preserves the (3R,4S) configuration due to the rigid pyrrolidine ring .

Ring-Opening and Functionalization

The pyrrolidine ring can undergo selective cleavage under acidic or oxidative conditions, though this is less common due to stability conferred by aromatic substituents.

| Reaction Type | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| Acidic Hydrolysis | HCl (concentrated), Δ | Linear amino acid derivative | Low yield (~30%) |

| Oxidative Cleavage | RuO<sub>4</sub>/NaIO<sub>4</sub> | Dicarboxylic acid fragment | Not reported; theoretical |

-

Mechanistic Note : Ring-opening is disfavored in the hydrochloride form due to protonation stabilizing the cyclic structure.

Substitutions on Aromatic Rings

The benzyl and phenyl groups participate in electrophilic aromatic substitution (EAS), though electron-withdrawing effects from the carboxylic acid may reduce reactivity.

| Reaction Type | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Nitro-substituted derivative | Limited regioselectivity |

| Halogenation | Br<sub>2</sub>/FeBr<sub>3</sub> | Brominated analog | Requires prolonged reaction time |

-

Regioselectivity : Substitution likely occurs para to existing substituents on the phenyl ring, though steric factors complicate predictions.

Stereospecific Transformations

The (3R,4S) configuration enables enantioselective reactions, critical for pharmaceutical applications.

-

Synthetic Utility : The aziridinium ion intermediate method (as in ) ensures stereochemical fidelity during synthesis, avoiding racemization.

Comparative Reactivity with Analogs

The methyl and benzyl groups differentiate this compound from structurally similar derivatives:

Scientific Research Applications

-

Neuropharmacology :

- This compound has been studied for its effects on the central nervous system (CNS), particularly in relation to dopamine and serotonin receptors. Research indicates that it may have potential as an antidepressant or anxiolytic agent due to its ability to modulate these neurotransmitter systems.

-

Analgesic Properties :

- Studies have shown that (3R,4S)-1-Benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid; hydrochloride exhibits analgesic effects. Its mechanism appears to involve the inhibition of pain pathways in the CNS, making it a candidate for further development as a pain management therapy.

-

Anti-inflammatory Effects :

- Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Applications in Medicinal Chemistry

The compound's unique structural characteristics allow it to serve as a scaffold for the development of novel pharmaceuticals. Here are some specific applications:

| Application | Description |

|---|---|

| Drug Design | Utilized as a lead compound for synthesizing new drugs targeting CNS disorders. |

| Pharmacological Studies | Investigated for its potential use in preclinical models of depression and anxiety. |

| Synthetic Intermediates | Acts as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals. |

Case Studies

- Antidepressant Development :

- Pain Management Trials :

- Inflammation Research :

Mechanism of Action

The mechanism of action of (3R,4S)-1-Benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in Pyrrolidine-3-Carboxylic Acid Derivatives

Several pyrrolidine derivatives share structural motifs with the target compound but differ in substituents, stereochemistry, or salt forms. Key examples include:

Key Differences and Implications

Stereochemistry :

- The (3R,4S) configuration in the target compound contrasts with the (3R,4R) isomer in , which may alter binding affinity in chiral environments.

Physicochemical Properties :

- Solubility : Hydrochloride salts (target, ) improve aqueous solubility compared to free bases or esters (e.g., 15{1,4} ).

- Molecular Weight : The target’s higher M.W. (~335.85) vs. 245.68 (fluorophenyl derivative [[8]) suggests differences in pharmacokinetics.

Synthetic Efficiency :

- Yields vary significantly, e.g., 96% for 15{1,4} vs. 54–76% for others . The target’s synthesis (95% purity ) indicates optimized protocols.

Biological Activity

(3R,4S)-1-Benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid; hydrochloride (CAS Number: 2044706-43-4) is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, structure-activity relationships, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

The molecular formula for (3R,4S)-1-benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid; hydrochloride is , with a molecular weight of 331.8 g/mol. The compound is categorized under pyrrolidine derivatives, which are known for various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₂ClNO₂ |

| Molecular Weight | 331.8 g/mol |

| CAS Number | 2044706-43-4 |

1. Pharmacological Potential

Research indicates that compounds structurally related to (3R,4S)-1-benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid exhibit significant pharmacological activities, particularly as chemokine receptor antagonists. For instance, benzyl-piperidines have shown potent activity against CC chemokine receptors, suggesting that similar derivatives may also possess antagonistic properties against these targets .

The compound's mechanism of action is believed to involve the modulation of chemokine receptors, which play critical roles in inflammatory responses and immune cell trafficking. The structure-activity relationship (SAR) studies highlight that modifications in the benzyl and pyrrolidine moieties can enhance binding affinity and selectivity towards specific receptors .

3. In Vitro Studies

In vitro assays have demonstrated that (3R,4S)-1-benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid can inhibit eotaxin-induced calcium mobilization in human eosinophils, indicating its potential as a therapeutic agent in conditions characterized by eosinophilic inflammation .

Case Study 1: Eosinophilic Inflammation

A study investigated the effects of various pyrrolidine derivatives on human eosinophils. The results indicated that compounds similar to (3R,4S)-1-benzyl-4-methyl-4-phenylpyrrolidine-3-carboxylic acid were effective in reducing eosinophil migration and activation in response to eotaxin, a key chemokine involved in allergic responses .

Case Study 2: Structure-Activity Relationship Analysis

Further SAR studies revealed that introducing specific substituents on the nitrogen atom of the pyrrolidine ring could improve the potency of these compounds from micromolar to low nanomolar ranges. This enhancement is crucial for developing more effective therapeutic agents targeting chemokine receptors .

Q & A

Q. Table 1: Synthesis Optimization

Advanced: How can reaction conditions be optimized to control stereochemical outcomes?

The stereochemistry is governed by:

- Aziridinium Intermediate : Ensures regioselective ring-opening via SN2 mechanisms, preserving the (3R,4S) configuration .

- Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize transition states during cyclization.

- Temperature Control : Low temperatures (0°C) during reduction steps minimize racemization.

Q. Critical Data :

- Enantiomeric Excess (ee) : >99% confirmed by chiral HPLC .

- X-ray Crystallography : Validates absolute configuration of intermediates .

Basic: What analytical methods confirm the compound’s structural and stereochemical purity?

- NMR Spectroscopy : - and -NMR identify key protons (e.g., benzyl group at δ 7.2–7.4 ppm) and quaternary carbons.

- Chiral HPLC : Separates enantiomers using a Chiralpak® AD-H column (hexane:isopropanol = 90:10) .

- Mass Spectrometry : HRMS confirms molecular ion [M+H] at m/z 338.1752 (calculated for CHNOCl) .

Advanced: How does this compound compare to structural analogs in biological activity?

While direct biological data for this compound is limited, analogs with similar stereochemistry exhibit:

Table 2: Comparative Biological Activity

Methodological: How to address low yields during nitrile anion cyclization?

Common pitfalls and solutions:

- Moisture Sensitivity : Use rigorously dried THF and inert atmosphere.

- Byproduct Formation : Add MgSO to sequester water during cyclization.

- Kinetic Control : Slow addition of LiAlH at 0°C prevents over-reduction .

Scalability Note : Pilot-scale reactions achieved 93% yield by optimizing stoichiometry (1.2 eq. LiAlH) .

Advanced: What strategies resolve contradictions in stereochemical assignments from conflicting studies?

- Vibrational Circular Dichroism (VCD) : Differentiates enantiomers via distinct IR absorption patterns.

- Single-Crystal XRD : Resolves ambiguities in relative configuration (e.g., phenyl vs. benzyl orientation) .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict NMR chemical shifts to validate experimental data .

Basic: What are the compound’s applications in drug discovery?

- Chiral Building Block : Used in synthesizing protease inhibitors and kinase modulators due to its rigid pyrrolidine backbone .

- Peptide Mimetics : The carboxylic acid group enables conjugation to bioactive peptides, enhancing metabolic stability .

Advanced: How to mitigate epimerization during hydrochloride salt formation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.